molecular formula C13H16N2O B12435279 Sorbic acid, 1-p-tolylhydrazide (8CI)

Sorbic acid, 1-p-tolylhydrazide (8CI)

Cat. No.: B12435279
M. Wt: 216.28 g/mol
InChI Key: SFUOGWMMHCFCBL-UHFFFAOYSA-N
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Description

Sorbic acid, 1-p-tolylhydrazide (8CI): is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is a derivative of sorbic acid, where the hydrazide group is substituted with a p-tolyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sorbic acid, 1-p-tolylhydrazide typically involves the reaction of sorbic acid with p-tolylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of sorbic acid, 1-p-tolylhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Sorbic acid, 1-p-tolylhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, sorbic acid, 1-p-tolylhydrazide is used as a reagent in various organic synthesis reactions. It is also used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods .

Biology: In biological research, this compound is used to study the effects of hydrazide derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, sorbic acid, 1-p-tolylhydrazide is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and as a model compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers, coatings, and adhesives. It is also used as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of sorbic acid, 1-p-tolylhydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3’-Nitroacetophenone (CAS#121-89-1)
  • Propargyl benzenesulfonate (CAS#6165-75-9)
  • Propargyl p-toluenesulfonate (CAS#6165-76-0)
  • Carbamic acid (CAS#84640-31-3)
  • Ethyl p-nitrobenzyl carbonate (CAS#943409-69-6)
  • 4-Nitrobenzyl carbamate (CAS#32339-07-4)

Comparison: Sorbic acid, 1-p-tolylhydrazide is unique due to its specific hydrazide and p-tolyl functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(4-methylphenyl)hexa-2,4-dienehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUOGWMMHCFCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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